REACTION_SMILES
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[Br:15][CH2:16][c:17]1[cH:18][n:19][c:20]([Cl:23])[cH:21][cH:22]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[F:1][C:2]([CH2:3][CH2:4][CH:5]([C:6]#[N:7])[C:8]#[N:9])=[C:10]([F:11])[F:12].[H-:13].[Na+:14]>>[F:1][C:2]([CH2:3][CH2:4][C:5]([C:6]#[N:7])([C:8]#[N:9])[CH2:16][c:17]1[cH:18][n:19][c:20]([Cl:23])[cH:21][cH:22]1)=[C:10]([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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N#CC(C#N)CCC(F)=C(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(C#N)CCC(F)=C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#CC(C#N)(CCC(F)=C(F)F)Cc1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |